molecular formula C8H6ClNO2 B8577120 6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one

6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one

Cat. No. B8577120
M. Wt: 183.59 g/mol
InChI Key: QTWPCRPGYSNPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one is a useful research compound. Its molecular formula is C8H6ClNO2 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

6-chloro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6ClNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11)

InChI Key

QTWPCRPGYSNPDQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)NC(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (4-chloro-2-hydroxymethyl-phenyl)-carbamic acid ethyl ester (71) obtained from the previous step in 5 mL of toluene was added 3 mL of DBU (2 equiv) and the resultant solution was heated at 110° C. overnight. After cooling to rt, the mixture was diluted with EtOAc and washed with water. The organic layer was dried over sodium sulfate, filtered and dried in vacuo to give 6-chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one (72).
Name
(4-chloro-2-hydroxymethyl-phenyl)-carbamic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.